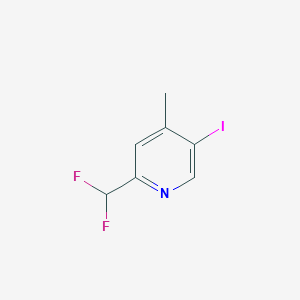

2-(Difluoromethyl)-5-iodo-4-methylpyridine

Descripción general

Descripción

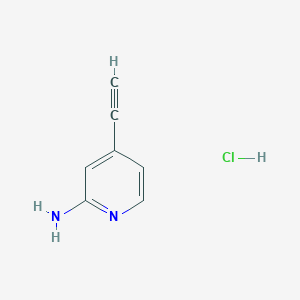

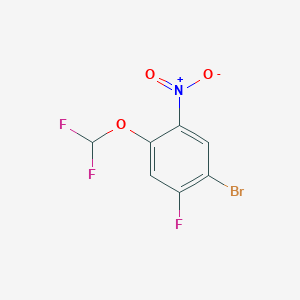

“2-(Difluoromethyl)-5-iodo-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a difluoromethyl group (-CF2H), an iodine atom, and a methyl group (-CH3) at the 2nd, 5th, and 4th positions respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethyl group, the iodine atom, and the methyl group onto the pyridine ring. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the electronegative fluorine and iodine atoms would likely influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The difluoromethyl group, for example, is known to participate in various types of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-(Difluoromethyl)-5-iodo-4-methylpyridine and its derivatives are involved in numerous synthesis and reactivity studies, exploring their potential in creating complex molecular structures. For instance, it serves as a precursor in fluorination reactions, as seen in the fluorination of methyl pyridines with caesium tetrafluorocobaltate, producing a range of polyfluoro-4-picolines with various fluorinated groups (Plevey, Rendell, & Tatlow, 1982). Additionally, it plays a role in the electrophilic chlorination and iodine-catalyzed rearrangement of fluorinated 2-aminopyridines, resulting in chloroimino-1-azacyclohexadienes and other complex structures (Banks, Barlow, Hornby, & Mamaghani, 1980).

Photocatalysis and Drug Development

This chemical plays a pivotal role in innovative photocatalytic methods for direct difluoromethylation of heterocycles, using green oxidants like O2. Such advancements not only offer a sustainable approach to synthetic chemistry but also contribute to late-stage drug development, exemplified by the promising anti-cancer activities of certain difluoromethylated compounds (Zhang et al., 2020).

Structural and Mechanistic Studies

The complex nature of 2-(Difluoromethyl)-5-iodo-4-methylpyridine derivatives also leads to extensive studies on their structural properties and reaction mechanisms. For instance, studies on halopyridines reveal intricate details about isomerization and structural transformations, providing deeper insights into the reactivity and stability of such compounds (Schlosser & Bobbio, 2002). Similarly, the synthesis and characterization of mono-cyclometalated Pt(II) complexes involving derivatives of this compound shed light on their electroluminescent properties and potential applications in material science (Ionkin, Marshall, & Wang, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions would likely involve further studies on the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and exploring its use in areas such as pharmaceuticals or materials science .

Propiedades

IUPAC Name |

2-(difluoromethyl)-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2IN/c1-4-2-6(7(8)9)11-3-5(4)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXAYUYTQQLMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-5-iodo-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)